2-(Indolin-2-yl)-1H-indole
Overview
Description
2-(Indolin-2-yl)-1H-indole is a heterocyclic compound that features a fused ring system consisting of an indole and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(Indolin-2-yl)-1H-indole involves the oxidative dearomative cross-dehydrogenative coupling of indoles with various C-H nucleophiles. This method is efficient and provides high yields of the desired product. The reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the formation of the indole-indoline fused structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidative coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the indoline moiety, leading to the formation of different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and indoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can have different functional groups attached to the core structure .
Scientific Research Applications
2-(Indolin-2-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Indolin-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and the context of their use .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole ring.
Indoline: Contains only the indoline moiety without the fused indole ring.
2,2-Disubstituted Indolin-3-ones: Compounds with similar core structures but different substituents.
Uniqueness
2-(Indolin-2-yl)-1H-indole is unique due to its fused ring system, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-9,16-18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOONDMVUXMXNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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